molecular formula C44H71N15O10S2 B046012 Conopressin G CAS No. 111317-91-0

Conopressin G

Cat. No.: B046012
CAS No.: 111317-91-0
M. Wt: 1034.3 g/mol
InChI Key: ABKBWHGCQCOZPM-YHDADAAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Conopressin G, a molluscan vasopressin-like peptide, primarily targets the command neurons mediating respiratory pumping in Aplysia Californica . These neurons, known as the R25 and L25 cells, are situated at the roots of the branchial and siphon nerves . They possess endogenous pacemaker activity and make extensive reciprocal electrical and excitatory chemical connections among themselves .

Mode of Action

This compound interacts with its targets by increasing the burst frequency in the R25/L25 cells . This effect is direct and not mediated via other neurons (e.g., R20 and R15) that are known to modulate the activity of this network .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the spontaneous gill movements (SGMs) in Aplysia Californica . SGMs are a prime component of Aplysia’s respiratory cycle . The frequency of SGMs can be modified by changes in the partial pressures of CO2 and O2 of the sea water . This compound increases the frequency of SGMs up to fourfold .

Pharmacokinetics

It is known that the effects of this compound persist for at least 25 minutes following washout . This suggests that the compound has a relatively long duration of action.

Result of Action

The primary result of this compound’s action is the increased frequency of SGMs . This effect is thought to play a role in the mediation of the behavioral state associated with food satiation . Additionally, this compound suppresses the gill withdrawal reflex behavior patterns .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the frequency of SGMs can be modified by changes in the partial pressures of CO2 and O2 of the sea water . Furthermore, long-lasting changes in SGM frequency occur in response to sudden changes in illumination and food presentation .

Safety and Hazards

Conopressin G is toxic if swallowed, toxic in contact with skin, and fatal if inhaled . It is recommended to wash thoroughly after handling, not to eat, drink or smoke when using this product, and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Chemical Reactions Analysis

Conopressin G undergoes various chemical reactions, including oxidation and reduction. The peptide contains disulfide bonds, which can be cleaved through reduction reactions using reagents such as dithiothreitol or tris(2-carboxyethyl)phosphine . Oxidation reactions can reform these disulfide bonds, often using reagents like hydrogen peroxide or iodine . These reactions are crucial for studying the structural and functional properties of this compound.

Comparison with Similar Compounds

Conopressin G is similar to other vasopressin-like peptides, such as lys-conopressin-G and arg-conopressin-S, which are also derived from the venom of Conus species . These peptides share structural similarities, including the presence of disulfide bonds and a cyclic structure. this compound is unique in its specific effects on the neural circuits of Aplysia californica, which are not observed with other vasopressin-like peptides . This uniqueness makes this compound a valuable tool for studying the specific roles of vasopressin-like peptides in neural modulation.

Properties

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H71N15O10S2/c1-3-24(2)35-42(68)54-28(14-9-17-51-44(49)50)38(64)56-30(20-33(47)60)39(65)57-31(23-71-70-22-26(46)36(62)55-29(40(66)58-35)19-25-11-5-4-6-12-25)43(69)59-18-10-15-32(59)41(67)53-27(13-7-8-16-45)37(63)52-21-34(48)61/h4-6,11-12,24,26-32,35H,3,7-10,13-23,45-46H2,1-2H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,67)(H,54,68)(H,55,62)(H,56,64)(H,57,65)(H,58,66)(H4,49,50,51)/t24-,26-,27-,28-,29-,30-,31-,32-,35?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKBWHGCQCOZPM-YHDADAAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H71N15O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1034.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111317-91-0
Record name Conopressin G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 111317-91-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Conopressin G
Reactant of Route 2
Conopressin G
Reactant of Route 3
Conopressin G
Reactant of Route 4
Conopressin G
Reactant of Route 5
Conopressin G
Reactant of Route 6
Conopressin G
Customer
Q & A

Q1: What are the main behavioral effects of Conopressin G in Aplysia californica?

A1: this compound has been shown to significantly impact gill behaviors in Aplysia californica. Specifically, it reduces the amplitude of the siphon-evoked gill withdrawal reflex and the associated activity of gill motor neurons. [] Furthermore, this compound increases the frequency of spontaneous gill movements and the activity of interneuron II, which is correlated with these movements. [] These effects bear a strong resemblance to the behavioral changes observed during the food-aroused state in Aplysia. []

Q2: How does this compound interact with neurons at the cellular level?

A2: this compound interacts with Aplysia californica sensory neurons in a complex manner. While its behavioral effects suggest a suppression of gill withdrawal, its action on central sensory neurons and their synapses with motor neurons tells a different story. this compound actually facilitates synaptic transmission at this synapse and counteracts low-frequency homosynaptic depression. [] Moreover, it enhances frequency-dependent spike broadening, lowers spike threshold, and reduces accommodation. []

Q3: What is the molecular mechanism underlying this compound's effects on neurons?

A3: this compound appears to exert its effects on sensory neurons by suppressing a voltage-dependent outward K+ current. [] This particular current is also inhibited by Co2+ and Ba2+ but shows resistance to tetraethylammonium and 4-aminopyridine. [] Interestingly, this compound's effects on sensory neurons are dependent on the presence of extracellular calcium (Ca2+). The effects are absent when Ca2+ is removed from the saline solution, replaced with a low-Ca2+, high-Mg2+ saline, or when other methods known to impair synaptic transmission are employed. [] These findings suggest that this compound's influence is mediated through a polysynaptic pathway that acts upon the sensory neurons. []

Q4: Beyond Aplysia, has this compound been identified in other organisms?

A4: Yes, this compound, originally discovered in cone snail venom, has also been found in the ganglia of the sea hare Aplysia kurodai. [] This suggests a broader role for this peptide beyond its presence in venomous organisms.

Q5: What is known about the structure of this compound?

A5: this compound is a peptide, specifically a nonapeptide, meaning it is composed of nine amino acids. [] It is structurally similar to vasopressin, a hormone found in mammals. [] The precise sequence of amino acids and the presence of a disulfide bridge are crucial for its biological activity. [] Researchers have successfully synthesized this compound and various analogs, allowing for a deeper understanding of its structure-activity relationships. [, , ]

Q6: Are there any known post-translational modifications of this compound and what is their significance?

A6: Yes, like many peptides, this compound undergoes crucial post-translational modifications that impact its biological activity. [] Two key modifications are the formation of a disulfide bond between two cysteine residues and C-terminal amidation. [] These modifications are essential for the peptide's interaction with its receptors and subsequent downstream effects. []

Q7: Have receptors for this compound been identified?

A7: Yes, two receptors for this compound, named apVTR1 and apVTR2, have been identified in Aplysia californica. [] These receptors are activated by this compound, leading to the observed physiological responses. [] The identification of these receptors provides a framework for understanding the molecular mechanisms underlying this compound's actions in this organism. []

Q8: How does the structure of this compound influence its activity?

A8: The structure of this compound is intimately linked to its activity. Modifications to the peptide's amino acid sequence, particularly within the disulfide bond region, significantly impact its potency. [] Alanine substitution studies have revealed that even a single amino acid change can diminish the peptide's ability to activate its receptors. [] This highlights the importance of specific amino acid residues in this compound's ability to bind to and activate its target receptors. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.